2',4'-Difluoro-[1,1'-biphenyl]-3-amine
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Overview
Description
2’,4’-Difluoro-[1,1’-biphenyl]-3-amine is an organic compound belonging to the class of biphenyl derivatives It is characterized by the presence of two fluorine atoms at the 2’ and 4’ positions and an amine group at the 3 position on the biphenyl structure
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of diflunisal , a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase enzymes (COX-1 and COX-2) .
Mode of Action
As an intermediate in the synthesis of diflunisal, it may contribute to the inhibition of the cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain .
Biochemical Pathways
As a precursor to diflunisal, it may indirectly affect the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins .
Pharmacokinetics
Diflunisal is well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
As a precursor to diflunisal, it may contribute to the anti-inflammatory and analgesic effects of the drug by reducing the production of prostaglandins .
Biochemical Analysis
Biochemical Properties
2’,4’-Difluoro-[1,1’-biphenyl]-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For example, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the enzyme.
Cellular Effects
The effects of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular function. For example, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can exhibit toxic or adverse effects, including hepatotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
2’,4’-Difluoro-[1,1’-biphenyl]-3-amine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. The interaction of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can accumulate in specific cellular compartments, such as the cytoplasm or organelles, depending on its affinity for different biomolecules.
Subcellular Localization
The subcellular localization of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also be regulated by interactions with specific binding proteins or transporters.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2’,4’-Difluoro-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials such as liquid crystals and polymers.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-1,1’-biphenyl: Lacks the amine group but shares the biphenyl structure with fluorine atoms at the 2 and 4 positions.
2’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
5-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)-5-hydroxy-4-methyl-2(5H)-furanone: Features a furanone ring and hydroxyl group in addition to the biphenyl structure.
Uniqueness
2’,4’-Difluoro-[1,1’-biphenyl]-3-amine is unique due to the presence of both fluorine atoms and an amine group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2,4-difluorophenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTYCOKUYUEBMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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